Trimethionine is a naturally occurring tripeptide, a molecule composed of three amino acid residues. Specifically, trimethionine consists of three L-methionine residues linked together. [] In scientific research, trimethionine serves as a model peptide for investigating peptide transport mechanisms in various organisms, including bacteria, yeast, and fungi. [, , , , , , , , ] Its use in research extends to studying the stereospecificity of peptide utilization, [] as well as exploring the design of antifungal agents. []
Related Compounds
Leucyl-p-nitroanilide (Leu-p-NA)
Compound Description: Leucyl-p-nitroanilide is a compound used in the study of peptide transport in Saccharomyces cerevisiae. In the dark, it acts as a competitive inhibitor of peptide transport. Upon exposure to UV light at 350 nm, it can irreversibly inactivate peptide transport, suggesting a component of the peptide transport system is modified by photolysis with Leu-p-NA. []
Relevance: Leucyl-p-nitroanilide is relevant to trimethionine as it was used as a tool to investigate the same peptide transport system in S. cerevisiae. Trimethionine is a transported peptide that provides protection against the photoinactivation caused by Leu-p-NA, indicating interaction with the same transport mechanism. []
Compound Description: Leucyl-leucyl-4-azido-2-nitrophenylalanine is another photoaffinity label utilized in studying peptide transport in S. cerevisiae. It competitively inhibits peptide transport in the dark, similar to Leu-p-NA. Upon photolysis at 350 nm, it irreversibly inactivates peptide transport, likely by modifying a component of the transport system. []
Relevance: Like Leu-p-NA, Leucyl-leucyl-4-azido-2-nitrophenylalanine is relevant to trimethionine because it targets the same peptide transport system in S. cerevisiae. The fact that trimethionine can protect against the photoinactivation by this compound further supports the involvement of a shared transport mechanism. []
Trileucine (Leu-Leu-Leu)
Compound Description: Trileucine is a tripeptide composed of three leucine residues. It serves as a leucine source for growth in Escherichia coli strains deficient in the oligopeptide transport system (Opp). [] Trileucine competes with trithreonine uptake and can alleviate trithreonine toxicity, suggesting a shared transport system distinct from Opp. []
Relevance: Trileucine is structurally similar to trimethionine, both being tripeptides composed of a single amino acid. The research demonstrates that E. coli possesses multiple oligopeptide transport systems with varying specificities, highlighting the complexity of peptide uptake. [, ] Both trimethionine and trileucine can be transported by both the Opp system and the OprI system in E. coli. []
Relevance: Trithreonine, like trimethionine, is a homotripeptide, and both are recognized by distinct peptide transport systems in E. coli. This highlights the specificity of these transport systems towards different tripeptides. [, ] Both trimethionine and trithreonine can be transported by both the Opp system and the OprI system in E. coli. []
N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP)
Compound Description: N-Formyl-methionyl-leucyl-phenylalanine (fMLP) is a chemotactic peptide that stimulates various neutrophil functions including chemotaxis, oxygen uptake, superoxide anion production, and chemiluminescence. [, ] Its effects are calcium-dependent and enhanced by cytochalasin B. []
Relevance: While not structurally similar to trimethionine, fMLP is relevant because it highlights the diverse biological activities of peptides. The research indicates that peptide concentrations required to stimulate oxidative metabolism are significantly higher than those needed for chemotaxis. []
Relevance: fMMM, though structurally distinct from trimethionine, highlights the structure-activity relationships among peptides. The formyl group at the N-terminus appears to be crucial for the chemotactic activity of both fMMM and fMLP. []
Compound Description: This compound is a methyl ester derivative of trimethionine. It serves as a growth substrate for the methionine auxotroph E. coli K-12 4212, suggesting the ability of this strain to utilize the methyl ester form of the tripeptide. []
Dimethionine (Met-Met)
Compound Description: Dimethionine is a dipeptide consisting of two methionine residues. It does not effectively compete with trimethionine uptake in Candida albicans, suggesting the existence of separate transport systems for dipeptides and tripeptides. []
Relevance: Dimethionine, a smaller peptide compared to trimethionine, demonstrates the substrate specificity of peptide transporters in C. albicans. The inability of dimethionine to compete with trimethionine uptake suggests that the transporter responsible for trimethionine uptake might have a higher affinity for tripeptides. []
Acetyl-trimethionine (Acetyl-Met-Met-Met)
Compound Description: Acetyl-trimethionine is an N-acetylated form of trimethionine. Despite the modification at the N-terminus, it effectively competes with trimethionine uptake in C. albicans, indicating that N-terminal acetylation does not hinder its recognition by the peptide transporter. []
Relevance: The ability of acetyl-trimethionine to compete with trimethionine for uptake in C. albicans highlights that modifications at the N-terminus might not always affect peptide transport. This suggests that the transporter primarily recognizes the peptide backbone and the C-terminal region of the substrate. []
Polyoxin L Analogues
Compound Description: These are synthetic analogues of the natural antifungal agent polyoxin L. Certain polyoxin L analogues containing alpha-amino fatty acids exhibit anticandidal activity by inhibiting chitin synthetase from Candida albicans. Some of these analogues also affect the uptake of dileucine, suggesting interaction with peptide transport mechanisms. []
Relevance: Although structurally different from trimethionine, polyoxin L analogues provide insights into designing antifungal agents that exploit peptide transport systems in C. albicans. The ability of some analogues to inhibit dileucine uptake suggests potential for developing conjugates that target peptide transporters for enhanced drug delivery. []
Orotyl-L-leucyl-L-leucine
Compound Description: This is a conjugate of orotic acid and the dipeptide leucyl-leucine. It inhibits the uptake of trimethionine into C. albicans WD 18-4, indicating potential interaction with the peptide transport system. []
Relevance: The inhibitory effect of orotyl-L-leucyl-L-leucine on trimethionine uptake suggests that conjugating pyrimidines like orotic acid with peptides could be a strategy for delivering these compounds into C. albicans. This finding suggests that the peptide moiety might facilitate the entry of the conjugate via peptide transport mechanisms. []
Compound Description: This is a 5-fluorocytosine derivative conjugated to a peptide moiety (L-alanyl-L-leucine). Similar to orotyl-L-leucyl-L-leucine, it inhibits the uptake of trimethionine into C. albicans WD 18-4, suggesting potential utilization of the peptide transport system. []
Relevance: The observed inhibition of trimethionine uptake by this 5-fluorocytosine-peptide conjugate further supports the idea that conjugating pyrimidines with peptides could be an effective strategy for delivering these compounds into C. albicans. [] This approach could enhance the efficacy of antifungal agents like 5-fluorocytosine.
5-fluoroorotyl-L-leucyl-L-leucine
Compound Description: This compound is a conjugate of 5-fluoroorotic acid and the dipeptide leucyl-leucine. It competitively inhibits the uptake of trimethionine into C. albicans WD 18-4, indicating a direct interaction with the peptide transport system. []
Relevance: The competitive inhibition of trimethionine uptake by 5-fluoroorotyl-L-leucyl-L-leucine suggests that this conjugate directly interacts with the peptide binding site of the transporter in C. albicans. This finding further strengthens the potential of using peptide conjugates for targeted drug delivery in this organism. []
Various Methionine-Containing Peptides
Compound Description: Peptides like Met-Met (dimethionine) and Met-Met-Met-Met-Met (pentamethionine) are transported into Candida albicans WD 18-4, indicating the ability of this strain to utilize various methionine-containing peptides. [] N-terminal acylation of these peptides does not affect their transport, but C-terminal derivatization prevents their uptake. []
Relevance: These findings highlight the versatility of the peptide transport system in C. albicans and its ability to accommodate peptides of varying lengths, at least up to pentapeptides. The results also emphasize the importance of the C-terminus for peptide recognition and uptake. []
Lysine-Containing Peptides
Compound Description: Most lysine-containing peptides, except for Lys-Gly (lysyl-glycine), are not utilized as growth substrates by Candida albicans WD 18-4. This suggests that the inability of this strain to utilize these peptides is not due to the absence of cellular peptidases or the inherent toxicity of the peptides. []
Relevance: The selectivity of C. albicans WD 18-4 towards lysine-containing peptides highlights the specificity of its peptide transport system. While the exact reasons for the poor utilization of most lysine-containing peptides remain unclear, this finding emphasizes that not all peptides containing essential amino acids are efficiently transported and utilized by this organism. []
Compound Description: This is a tetrapeptide containing four methionine residues with a formyl group at the N-terminus. It is a chemotactic peptide that induces aggregation of human neutrophils. The aggregation response to fMMMM is characterized by peaks appearing after 60 seconds, followed by slow disaggregation. []
Relevance: Although structurally similar to trimethionine, fMMMM differs by an additional methionine residue and a formyl group at the N-terminus. This structural variation likely contributes to the differences in their biological activities. fMMMM's ability to induce neutrophil aggregation highlights the role of specific structural features in determining peptide function. []
Compound Description: fNLPNTL is a hexapeptide with a formyl group at the N-terminus. It is a potent chemotactic peptide that induces aggregation of human neutrophils, similar to fMLP and fMMMM. [] The aggregation response to fNLPNTL is characterized by peaks appearing after 60 seconds, followed by slow disaggregation. []
Relevance: Despite its structural dissimilarity to trimethionine, fNLPNTL highlights the diversity in the structure of chemotactic peptides. Its ability to induce neutrophil aggregation, similar to fMLP and fMMMM, suggests that the presence of a formyl group at the N-terminus might be a crucial factor for this activity. []
Source and Classification
Trimethionine is derived from methionine, an essential amino acid found in various dietary sources, including meat, fish, dairy products, and some nuts and seeds. It is classified as a sulfur-containing amino acid due to the presence of a sulfur atom in its structure. This compound plays a crucial role in protein synthesis and is involved in several metabolic pathways.
Synthesis Analysis
The synthesis of trimethionine can be achieved through various methods, primarily focusing on the coupling of methionine residues. Common techniques include:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The protection groups are removed at each step to allow for the coupling of the next amino acid.
Liquid-Phase Synthesis: In this approach, the peptide is synthesized in solution, allowing for more flexible reaction conditions. Coupling reagents such as dicyclohexylcarbodiimide (DCC) are often used to facilitate the formation of peptide bonds between methionine residues.
These methods can yield trimethionine with varying degrees of purity and yield, depending on the specific conditions employed during synthesis.
Molecular Structure Analysis
The molecular structure of trimethionine consists of three methionine units linked by peptide bonds. Each methionine unit contains an amino group (-NH₂), a carboxyl group (-COOH), and a side chain containing sulfur. The structure can be represented as follows:
Trimethionine participates in several chemical reactions typical for peptides, including:
Hydrolysis: Under acidic or basic conditions, trimethionine can undergo hydrolysis to release free methionine residues.
Oxidation: The sulfur atoms in trimethionine can be oxidized to form sulfoxides or sulfones, which may have different biological activities.
Peptide Bond Formation: Trimethionine can act as a substrate in further peptide synthesis reactions, allowing for the extension of peptide chains.
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
Mechanism of Action
The mechanism of action for trimethionine primarily relates to its role in cellular processes:
Antioxidant Activity: Trimethionine may contribute to antioxidant defenses by donating electrons to neutralize free radicals.
Methylation Reactions: Methionine serves as a precursor for S-adenosylmethionine, which is involved in methylation reactions critical for DNA and protein modifications.
Protein Synthesis: As a component of proteins, trimethionine influences protein structure and function through its incorporation into polypeptides.
Research indicates that trimethionine may enhance cellular resilience against oxidative stress and contribute to methylation processes essential for gene expression regulation .
Physical and Chemical Properties Analysis
Trimethionine exhibits several important physical and chemical properties:
Solubility: It is soluble in water and polar solvents due to its ionic nature.
Stability: Trimethionine is relatively stable under physiological conditions but can degrade under extreme pH or temperature.
Melting Point: The melting point can vary depending on purity but typically falls within the range of 200-210 °C.
These properties are crucial for understanding its behavior in biological systems and potential applications.
Applications
Trimethionine has various scientific applications:
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Zafirlukast is a member of indoles, a carbamate ester and a N-sulfonylcarboxamide. It has a role as an anti-asthmatic agent and a leukotriene antagonist. Zafirlukast is an oral leukotriene receptor antagonist (LTRA) for the maintenance treatment of asthma, often used in conjunction with an inhaled steroid and/or long-acting bronchodilator. It is available as a tablet and is usually dosed twice daily. Another leukotriene receptor antagonist is montelukast (Singulair), which is usually taken just once daily. Zafirlukast blocks the action of the cysteinyl leukotrienes on the CysLT1 receptors, thus reducing constriction of the airways, build-up of mucus in the lungs and inflammation of the breathing passages. Zafirlukast is a Leukotriene Receptor Antagonist. The mechanism of action of zafirlukast is as a Leukotriene Receptor Antagonist, and Cytochrome P450 2C9 Inhibitor. Zafirlukast is an orally available leukotriene receptor antagonist which is widely used for the prophylaxis and chronic treatment of asthma. Zafirlukast has been linked to rare, but occasionally severe cases of acute liver injury. Zafirlukast is a tolyl compound and leukotriene receptor antagonist (LTRA), with anti-asthmatic and potential capsular contracture-preventing activities. Upon administration, zafirlukast selectively and competitively binds to and blocks the cysteinyl leukotriene 1 receptor (CYSLTR1), thereby preventing the potent pro-inflammatory mediators leukotriene C4, D4 and E4 from binding. This prevents leukotriene-mediated actions, including enhanced migration of eosinophils and neutrophils, increased adhesion of leukocytes, increased monocyte and neutrophil aggregation, increased airway edema, inflammation, capillary permeability and bronchoconstriction. In addition, zafirlukast may decrease collagen deposition, fibrosis, and capsular thickness after implantation, thereby preventing scar tissue.
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a pyrimidine 2',3'-dideoxyribonucleoside. A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by a hydrogen. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. The compound is a potent inhibitor of HIV replication at low concentrations, acting as a chain-terminator of viral DNA by binding to reverse transcriptase. Its principal toxic side effect is axonal degeneration resulting in peripheral neuropathy.
CGS 9343B is a calmodulin inhibitor. It inhibits calmodulin-induced phosphodiesterase (PDE) activity (IC50 = 3.3 µM) but does not inhibit basal PKC activity at 100 µM. CGS 9343B (120 µM) inhibits calcium release induced by inositol 1,4,5-trisphosphate (IP3) in 261B rat liver epithelial cells. It reduces the incidence of diarrhea without affecting gastrointestinal transit time in a mouse model of secretory diarrhea induced by castor oil when administered at a dose of 3 mg/kg. Zaldaride maleate is an intestinal calmodulin inhibitor which has been shown to decrease the severity and duration of travelers' diarrhea and research suggests that calmodulin and intracellular calcium may serve as mediators of diarrhea in bacterial enteric infection.
Zaltidine, also known as CP-57,361, is an effective but hepatotoxic H2-receptor antagonist. Zaltidine appears to be an effective treatment of duodenal ulcer. However, the incidence of hepatic damage (8%) seems higher than with commonly used H2-receptor antagonists.